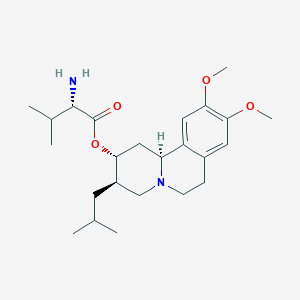![molecular formula C29H45NaO5 B13839202 sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Deacetyl Fusidic Acid Sodium Salt is a derivative of fusidic acid, a steroid antibiotic originally isolated from the fungus Fusidium coccineum. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. The molecular formula of 16-Deacetyl Fusidic Acid Sodium Salt is C29H45O5Na, and it has a molecular weight of 496.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Deacetyl Fusidic Acid Sodium Salt typically involves the deacetylation of fusidic acid. This process can be achieved through hydrolysis under basic conditions, where fusidic acid is treated with a sodium hydroxide solution. The reaction is carried out at elevated temperatures to ensure complete deacetylation, resulting in the formation of 16-Deacetyl Fusidic Acid Sodium Salt .
Industrial Production Methods: Industrial production of 16-Deacetyl Fusidic Acid Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 16-Deacetyl Fusidic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
16-Deacetyl Fusidic Acid Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fusidic acid derivatives.
Biology: Studied for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by methicillin-resistant (MRSA).
Mechanism of Action
The antibacterial activity of 16-Deacetyl Fusidic Acid Sodium Salt is primarily due to its ability to inhibit bacterial protein synthesis. It binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Fusidic Acid: The parent compound, known for its strong antibacterial properties.
Sodium Fusidate: Another derivative of fusidic acid, used in similar applications.
Fusidic Acid Derivatives: Various derivatives with modifications at different positions on the fusidic acid molecule.
Uniqueness: 16-Deacetyl Fusidic Acid Sodium Salt is unique due to the absence of the acetyl group at the 16th position, which can influence its pharmacokinetic properties and antibacterial activity. This structural difference may result in variations in its efficacy and spectrum of activity compared to other fusidic acid derivatives .
Properties
Molecular Formula |
C29H45NaO5 |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate |
InChI |
InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21+,22+,23-,25-,27-,28-,29-;/m0./s1 |
InChI Key |
JEYUBRGRWBRNNN-LFTBLHOSSA-M |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+] |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


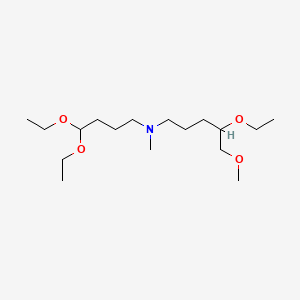
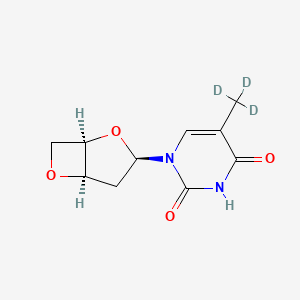
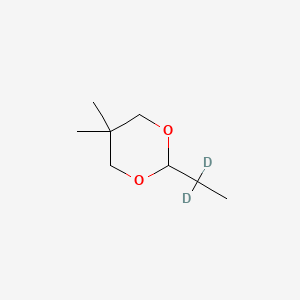
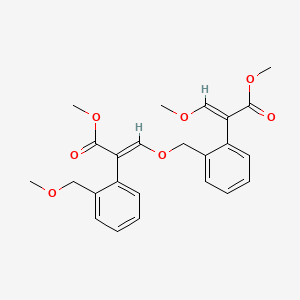
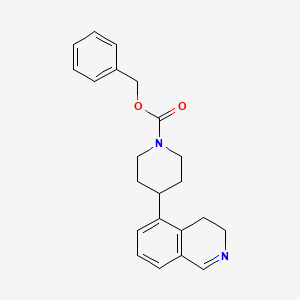
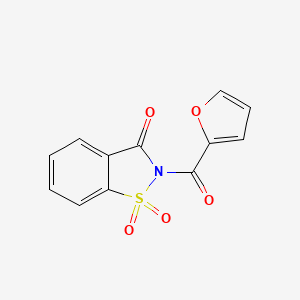
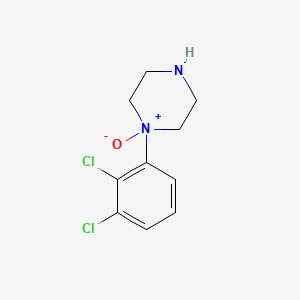
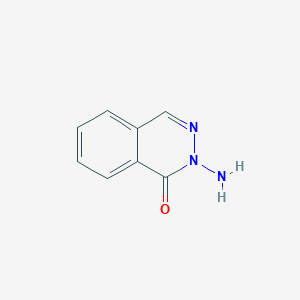
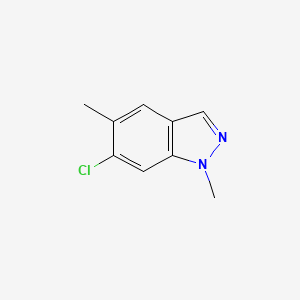
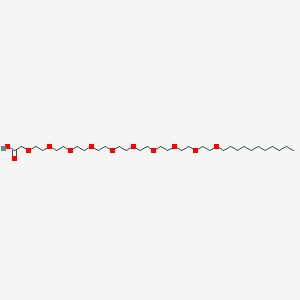

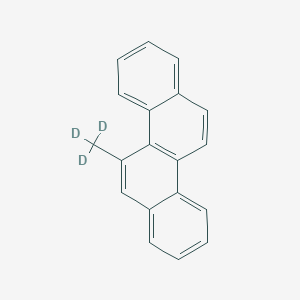
![[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B13839194.png)
